3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea

medicinal chemistry structure-activity relationship chemical procurement

Sourcing novel triazole-urea analogs for kinase or IDO1 screening often yields compounds with undefined substituent effects. This m-tolyl derivative offers a distinct steric/electronic profile compared to common para-substituted analogs. - Meta-substituted phenyl-triazole scaffold known to achieve sub-micromolar IDO1 inhibition in class-level SAR. - m-Tolyl group provides differentiated lipophilicity vs. diphenylmethyl analog (CAS 2320537-94-6), potentially improving solubility. - Suitable for diversity-oriented kinase panels (c-Kit, RET, FLT3) and kynurenine pathway probe development.

Molecular Formula C18H19N5O
Molecular Weight 321.384
CAS No. 2320856-99-1
Cat. No. B2612197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea
CAS2320856-99-1
Molecular FormulaC18H19N5O
Molecular Weight321.384
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C18H19N5O/c1-14-6-5-9-16(12-14)21-18(24)22-17(13-23-19-10-11-20-23)15-7-3-2-4-8-15/h2-12,17H,13H2,1H3,(H2,21,22,24)
InChIKeyUCSXMQRGVIWYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

m-Tolyl Triazole-Urea Procurement Baseline


3-(3-Methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea (CAS 2320856-99-1, molecular formula C18H19N5O, MW 321.4) is a synthetic diaryl urea derivative incorporating a 1,2,3-triazole moiety [1]. Its structure combines a m-tolyl urea group with a phenyl-triazole-ethyl scaffold, placing it within a broader class of triazole-urea hybrids investigated for antiproliferative and kinase-inhibitory activities [2]. However, publicly available peer-reviewed literature and authoritative databases contain no compound-specific quantitative biological data for this exact molecule, limiting direct evidence-based procurement differentiation.

Scaffold Context
m-Tolyl urea-triazole hybrid scaffold for SAR diversification studies
Biological Context
Class-level kinase and IDO1 inhibitory activity reported in related analogs
Evidence Basis
No direct compound-specific quantitative data; selection based on structural alignment with active meta-phenyl phenotype

In-Class Substitution Risks


Within the triazole-urea chemical space, minor structural modifications—such as altering the aryl substituent on the urea nitrogen—can profoundly impact target binding, cellular potency, and selectivity. For example, in a closely related series of 1,2,3-triazole-urea IDO1 inhibitors, changing the linker position from meta-phenyl to para-phenyl or methyl reduced enzymatic activity by over an order of magnitude [1]. Therefore, assuming functional equivalence between the m-tolyl derivative and its close analogs (e.g., thiophen-2-yl, oxan-4-yl, or 4-butoxyphenyl variants) without direct comparative data entails significant risk of selecting a compound with divergent target engagement or potency.

Close analogs with thiophene-2-yl or oxan-4-yl substituents may exhibit divergent kinase inhibition profiles; direct substitution not supported without comparative data.
Meta-substituted phenyl linker geometry (as in the m-tolyl compound) is reported to favor enzymatic inhibition over para-substituted or alkyl linkers, but class-level SAR may not transfer directly to this exact molecule.
Assuming functional equivalence with diphenylmethyl or other bulkier analogs may lead to misinterpretation of potency and selectivity due to predicted lipophilicity differences.

Differentiation Evidence for m-Tolyl Triazole-Urea


Structural Differentiation from Closest Analogs

The target compound possesses a 3-methylphenyl (m-tolyl) substituent on the urea nitrogen, distinguishing it from commercially listed analogs bearing thiophen-2-yl (CAS 2310141-66-1) or oxan-4-yl groups at the same position [1]. Based on class-level SAR from 1,2,3-triazole-urea IDO1 inhibitors, meta-substituted phenyl linkers confer superior enzymatic inhibitory activity compared to para-phenyl or alkyl linkers [2].

Substituent SAR Context
Class-level
Meta-phenyl linker analog (IDO1 series): IC50 0.75 µM; para-phenyl/methyl linkers >10 µM (~13-fold difference)
m-Tolyl geometry aligns with active meta-phenyl phenotype, supporting rationale for target engagement studies but requires direct assay confirmation.
No direct m-tolyl vs. thiophene/oxane comparator data available.
medicinal chemistry structure-activity relationship chemical procurement

Molecular Properties vs. Diphenylmethyl Analog

Compared to the closely related 1-(diphenylmethyl)-3-[2-(2H-1,2,3-triazol-2-yl)ethyl]urea (CAS 2320537-94-6, same molecular formula C18H19N5O), the target compound substitutes a diphenylmethyl group with a smaller, mono-substituted m-tolyl group . This substitution is predicted to reduce lipophilicity (estimated ΔClogP approximately -1.0 to -1.5 log units) and molecular bulk, potentially improving aqueous solubility and reducing non-specific protein binding, though no direct experimental solubility or ADME data comparing the two are publicly available.

Predicted Lipophilicity
Data to verify
Estimated ClogP ~2.5–3.5 (target) vs. ~4.0–5.0 (diphenylmethyl analog); Δ ≈ -1 to -1.5 log units
Predicted lower lipophilicity may improve solubility, but experimental validation is required; no measured solubility data available.
In silico estimate only; extrapolation to ADME properties not validated.
drug-likeness physicochemical properties lead optimization

m-Tolyl Triazole-Urea Application Scenarios


IDO1 Chemical Probe Development

Given class-level SAR evidence that 1,2,3-triazole-urea compounds with meta-substituted phenyl linkers can achieve sub-micromolar IDO1 inhibition [1], this m-tolyl analog may serve as a starting point for chemical probe development targeting the kynurenine pathway. Its structural distinction from the reported lead compound 3a (IC50 = 0.75 μM) warrants head-to-head profiling.

Kinase Inhibitor Library Diversification

Diaryl urea derivatives bearing triazole moieties have demonstrated multi-kinase inhibition profiles (c-Kit, RET, FLT3) in antiproliferative assays [2]. The m-tolyl substituent offers a distinct steric and electronic environment compared to previously optimized analogs (e.g., compound 13i), making it a candidate for diversity-oriented kinase screening panels.

Solubility & Permeability vs. Diphenylmethyl Analog

The predicted lower lipophilicity of the m-tolyl compound relative to the diphenylmethyl analog (CAS 2320537-94-6) suggests it may exhibit improved aqueous solubility . Parallel experimental determination of kinetic solubility and PAMPA permeability for both compounds would quantify this differentiation.

Application
Selection Property
Validation Focus
IDO1 pathway chemical probe study
m-Tolyl-substituted triazole-urea scaffold
Head-to-head IDO1 enzymatic assay context
Kinase inhibitor library diversity screening
Triazole-urea hybrid core with distinct m-tolyl moiety
Multi-kinase profiling context
Lipophilicity-dependent property comparison
Predicted lower ClogP vs. bulkier diphenylmethyl analog
Solubility and permeability assay comparison
Quote Request

Request a Quote for 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.